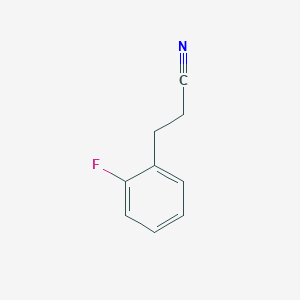

3-(2-Fluorophenyl)propanenitrile

説明

3-(2-Fluorophenyl)propanenitrile (CAS: 877149-83-2) is an aromatic nitrile compound with the molecular formula C₉H₈FN and a molecular weight of 149.16 g/mol . Structurally, it consists of a propanenitrile chain (–CH₂–CH₂–CN) attached to a 2-fluorophenyl group. Its IUPAC name is 3-(2-fluorophenyl)propanenitrile, and it is commonly used as an intermediate in pharmaceutical synthesis, particularly in the preparation of benzodiazepine derivatives like Cinolazepam (a sedative-hypnotic drug) . The fluorine atom at the ortho position of the phenyl ring contributes to its electronic and steric properties, influencing reactivity and stability in chemical reactions.

特性

IUPAC Name |

3-(2-fluorophenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMNVEDHZFALGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653444 | |

| Record name | 3-(2-Fluorophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877149-83-2 | |

| Record name | 3-(2-Fluorophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学的研究の応用

3-(2-Fluorophenyl)propanenitrile has diverse applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

Medicine: It has potential as a precursor in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

Industry: Its derivatives are used in the development of advanced materials and polymers.

作用機序

The mechanism by which 3-(2-Fluorophenyl)propanenitrile exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate interaction. Molecular targets and pathways involved can vary widely based on the biological context.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

The electronic and steric effects of substituents on the phenyl ring significantly alter the compound’s properties. Key comparisons include:

a) 3-(2-Chlorophenyl)propanenitrile

- Structure : Chlorine substituent at the ortho position.

- Molecular Weight : 165.62 g/mol (vs. 149.16 g/mol for the fluoro analog).

- Key Differences :

b) 3-(4-Hydroxy-3-methylphenyl)propanenitrile

- Structure : Contains a hydroxyl (–OH) and methyl (–CH₃) group at the para and meta positions, respectively.

- Molecular Weight : 161.20 g/mol.

- Key Differences: The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents.

c) 3-(3-Benzoylphenyl)propanenitrile

- Structure : A benzoyl (–C₆H₅CO–) group at the meta position.

- Molecular Weight : 237.28 g/mol.

- Key Differences: The benzoyl group increases molecular weight and introduces conjugation, altering UV absorption properties. Used as an intermediate in non-steroidal anti-inflammatory drug (NSAID) synthesis, such as Ketoprofen .

Functional Group Variations on the Propanenitrile Chain

a) 3-[(2-Fluorophenyl)sulfanyl]propanenitrile

- Structure : A sulfur atom (–S–) links the phenyl ring to the propanenitrile chain.

- Molecular Weight : 181.23 g/mol.

- Key Differences :

b) 3-(2-Fluorophenoxy)propanenitrile

- Structure : An oxygen atom (–O–) bridges the phenyl ring and propanenitrile chain.

- Molecular Weight : 165.16 g/mol.

- Applications include polymer chemistry and liquid crystal synthesis .

Data Tables for Comparative Analysis

Table 1: Structural and Electronic Comparison

Table 2: Functional Group Impact

生物活性

3-(2-Fluorophenyl)propanenitrile, also known as 2-Amino-3-(2-fluorophenyl)propanenitrile, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of dipeptidyl peptidase 4 (DPP4). This enzyme plays a critical role in glucose metabolism and is a prominent target for diabetes treatment. The inhibition of DPP4 by this compound suggests potential applications in managing blood sugar levels, making it relevant for therapeutic research in diabetes and related metabolic disorders.

Chemical Structure and Properties

The chemical structure of 3-(2-fluorophenyl)propanenitrile features a propanenitrile backbone with a fluorinated aromatic ring. Its molecular formula is C10H10FN, indicating the presence of an amino group and a nitrile functional group. The fluorine substitution on the phenyl ring enhances the compound's reactivity and biological activity compared to similar compounds.

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 2-Amino-3-(2,4-dichlorophenyl)propanenitrile | C10H9Cl2N | Contains chlorine instead of fluorine |

| 2-Amino-3-(phenyl)propanenitrile | C9H10N | Lacks fluorine substitution |

| 3-Amino-3-(4-fluorophenyl)propanenitrile | C10H10FN | Different positioning of the fluorine atom |

Research indicates that 3-(2-fluorophenyl)propanenitrile binds to DPP4, inhibiting its activity and thereby influencing glucose metabolism. This interaction is critical for developing new treatments for type 2 diabetes. Studies have shown that the presence of the fluorine atom not only affects the compound's chemical properties but also enhances its efficacy as a DPP4 inhibitor.

Case Studies and Research Findings

- Inhibition of DPP4 : A study demonstrated that 2-amino-3-(2-fluorophenyl)propanenitrile exhibits significant binding affinity to DPP4, resulting in improved glucose tolerance in diabetic models. The compound showed a dose-dependent response, indicating its potential as a therapeutic agent for diabetes management.

- Synthesis and Yield : The synthesis of this compound can be achieved through various methods, including cyanosilylation reactions. Research has identified optimal conditions for synthesizing derivatives with high yields and enantioselectivity, which are crucial for evaluating their biological activity .

- Comparative Activity : A comparative analysis with other DPP4 inhibitors revealed that 3-(2-fluorophenyl)propanenitrile has superior potency due to its unique structural features. The introduction of the fluorine atom significantly enhances its interaction with the enzyme compared to non-fluorinated analogs .

Environmental Factors Affecting Activity

The efficacy of 3-(2-fluorophenyl)propanenitrile may vary based on environmental factors such as pH and temperature, which influence its stability and biological activity. Understanding these interactions is essential for optimizing its use in therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。